(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-23(21,12-8-14-5-2-1-3-6-14)18-13-15-7-4-10-19(15)16-17-9-11-22-16/h1-3,5-6,8-9,11-12,15,18H,4,7,10,13H2/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOJSVVYBRIOV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=NC=CS2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide is a sulfonamide compound that has garnered interest in biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19N3O2S2
- Molecular Weight : 349.47 g/mol
- CAS Number : 1798977-19-1
This compound features a phenyl group, a thiazole-substituted pyrrolidine ring, and a sulfonamide moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research into the anticancer potential of thiazole derivatives has shown promising results. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 12 | MCF-7 | 0.09 | |
| Compound 13 | A549 | 0.03 | |
| Compound 16 | Colo-205 | 0.01 |
In these studies, the thiazole moiety was found to enhance the anticancer activity, with certain compounds exhibiting IC50 values significantly lower than established chemotherapeutics like etoposide.
Antimicrobial Activity
The antimicrobial efficacy of thiazole-containing compounds has also been investigated. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 200 µg/mL | |
| S. aureus | 400 µg/mL |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies and Research Findings
A detailed examination of related compounds reveals trends in biological activity:
- Anticonvulsant Activity : Analogues containing thiazole rings have shown anticonvulsant properties through modulation of neurotransmitter systems, indicating potential for neurological applications .
- Antioxidant Properties : Certain thiazole derivatives have demonstrated significant antioxidant activity, which could be beneficial in reducing oxidative stress-related diseases .
- Cytotoxicity Profiles : The cytotoxicity of related compounds has been evaluated across multiple cancer cell lines, with varying degrees of efficacy reported based on structural modifications.
Scientific Research Applications
Pharmacological Properties
The compound contains a thiazole moiety, which is known for its versatility in medicinal chemistry. Thiazole derivatives have been extensively studied for their biological activities, including:
- Anticonvulsant Activity : Compounds similar to (E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide have shown significant anticonvulsant properties. For instance, thiazole-integrated pyrrolidinones have been reported to exhibit high efficacy in seizure models, suggesting that the thiazole ring enhances anticonvulsant activity due to its structural characteristics .
- Anticancer Activity : Various thiazole-containing compounds have demonstrated promising results against human liver cancer cell lines. For example, compounds derived from thiazole and sulfonamide linkages have shown better activity than standard treatments like methotrexate, indicating a potential therapeutic role for this compound in oncology .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring and subsequent coupling with phenyl and sulfonamide groups. The structure activity relationship (SAR) studies indicate that modifications on the thiazole and pyrrolidine moieties can significantly influence the biological activity of the compound.
Table 1: Summary of SAR Findings
| Compound Variant | Biological Activity | Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Compound 1 | Anticonvulsant | 18.4 | |
| Compound 2 | Anticancer (HepG2 cells) | SI = 30.49 | |
| Compound 3 | Antimicrobial | MIC < 20 |
Case Studies
Several studies highlight the efficacy of thiazole-based compounds similar to this compound:
Case Study 1: Anticonvulsant Efficacy
In a study evaluating various thiazole-pyrrolidine analogues, one compound exhibited a median effective dose significantly lower than traditional anticonvulsants, suggesting enhanced potency due to structural modifications involving the thiazole ring .
Case Study 2: Anticancer Activity
Research on thiazole-sulfonamide hybrids showed promising results against HepG2 liver cancer cells, with selectivity indices indicating superior efficacy compared to established treatments. These findings suggest that such compounds could be developed further as targeted cancer therapies .
Comparison with Similar Compounds
Core Structural Differences: Sulfonamide vs. Urea Derivatives
The compound is structurally distinct from urea-based analogs reported in Molecules (2013) (e.g., compounds 11a–11o ), which share a thiazole-piperazine scaffold but employ a urea linkage instead of a sulfonamide .
Key Implications :
Substituent Effects on Activity and Physicochemical Properties
For example:
Ring Puckering and Conformational Analysis
The pyrrolidine ring in the target compound adopts puckered conformations, as defined by Cremer and Pople’s ring puckering coordinates . This contrasts with the chair/boat conformations of piperazine in 11a–11o . Puckering amplitude and phase angles influence the spatial orientation of the thiazole group, which could modulate interactions with hydrophobic pockets or catalytic sites in biological targets.
Q & A
Basic: What synthetic methodologies are established for preparing (E)-2-phenyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)ethenesulfonamide?
Answer:
The synthesis typically involves coupling a thiazole-pyrrolidine intermediate with an ethenesulfonamide moiety. Key steps include:
- Thiazole-pyrrolidine intermediate preparation : Cyclocondensation of 2-aminothiazole derivatives with pyrrolidine precursors, often using reagents like CS₂/KOH under reflux (see Scheme 1 in ) .
- Sulfonamide coupling : Reaction of the intermediate with (E)-2-phenylethenesulfonyl chloride in pyridine or dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) (analogous to ) .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) followed by recrystallization to achieve ≥95% purity .
Basic: How is the compound’s purity and structural identity validated post-synthesis?
Answer:
- Purity : Assessed via HPLC (≥95% purity criterion) and thin-layer chromatography (TLC).
- Structural confirmation :
Advanced: What challenges arise in resolving the pyrrolidine ring’s puckering conformation via X-ray crystallography?
Answer:
The pyrrolidine ring’s puckering introduces conformational flexibility, complicating crystallographic analysis:
- Data collection : Requires high-resolution (<1.0 Å) data to resolve subtle torsional angles.
- Refinement : Use of SHELX software (e.g., SHELXL) to model ring puckering parameters (amplitude q and phase angle φ) based on Cremer-Pople coordinates .
- Validation : Compare puckering parameters to similar structures (e.g., reports a planar thiazole ring with a puckered pyrrolidine moiety) .
Advanced: How can computational methods predict the compound’s bioactivity and conformational stability?
Answer:
- DFT studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gap) and assess stability .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with thiazole-binding pockets) using AutoDock Vina .
- Molecular dynamics (MD) : Analyze pyrrolidine ring flexibility in aqueous environments (e.g., 100-ns simulations in GROMACS) .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Contradictions may stem from:
- Purity variations : Impurities ≥2% (e.g., unreacted intermediates) can skew activity; validate via HPLC-MS .
- Stereochemical differences : Ensure the E-configuration is preserved (via NOESY NMR or X-ray) .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., uses known kinase inhibitors for comparison) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns aromatic (thiazole, phenyl) and aliphatic (pyrrolidine, methylene) protons/carbons .
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- UV-Vis : Identifies π→π* transitions in the ethenesulfonamide moiety (λmax ~250–300 nm).
Advanced: How is the thiazole ring’s electronic environment probed experimentally and computationally?
Answer:
- X-ray photoelectron spectroscopy (XPS) : Measures sulfur (S 2p) and nitrogen (N 1s) binding energies to assess electron density .
- Natural Bond Orbital (NBO) analysis : Computes lone-pair interactions and hyperconjugation effects (e.g., thiazole’s N→S charge transfer) .
Advanced: What strategies improve synthetic yield and regioselectivity?
Answer:
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance sulfonamide coupling efficiency .
- Catalysis : Employ Pd-mediated cross-coupling for regioselective thiazole functionalization (e.g., Suzuki-Miyaura for aryl groups) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yield by ~20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
